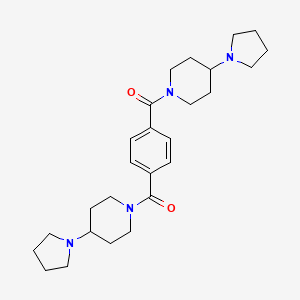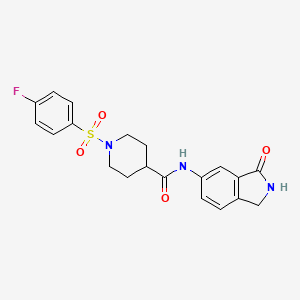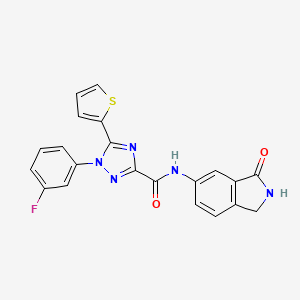
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide, also known as TZB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TZB belongs to the thiazolidinone family of compounds and has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In oxidative stress, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to induce apoptosis and cell cycle arrest, inhibit angiogenesis, and inhibit the invasion and metastasis of cancer cells. In inflammation, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce the infiltration of immune cells. In oxidative stress, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is its ability to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Another advantage is its ability to reduce inflammation and oxidative stress, which can be beneficial in various diseases. However, one of the limitations of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide research. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to increase the yield and purity of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide and its potential side effects.
Conclusion
In conclusion, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been optimized to obtain a high yield and purity of the compound. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the scavenging of free radicals. While 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has several advantages, such as its ability to inhibit the growth and proliferation of cancer cells, there are also limitations, such as its low solubility in water. Further research is needed to fully understand the potential of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide as a therapeutic agent and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide involves the reaction of 2-aminothiophenol and 3-(2-bromoacetyl)indolin-2-one in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with benzoyl chloride to yield 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide. The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been optimized to obtain a high yield and purity of the compound.
Scientific Research Applications
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. In cancer, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to scavenge free radicals and protect cells from oxidative damage.
properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-17(20-14-5-2-13-11-19-18(23)16(13)10-14)12-3-6-15(7-4-12)21-8-1-9-26(21,24)25/h2-7,10H,1,8-9,11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUJDUUJIJKKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(CNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-[(5-Bromo-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B7552529.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)
![2-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7552558.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)
![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)
![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)


![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
